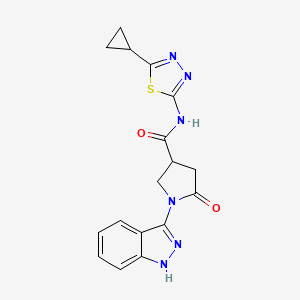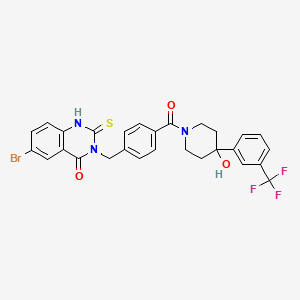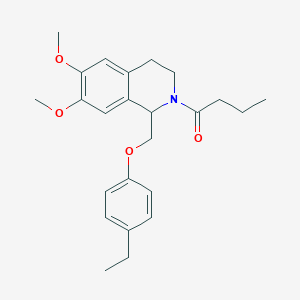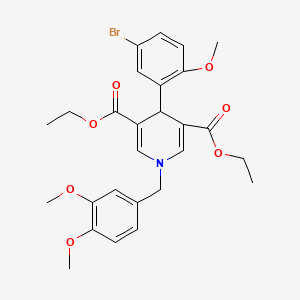![molecular formula C24H22N2O4S B11220299 N-[4-(allyloxy)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11220299.png)
N-[4-(allyloxy)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(allyloxy)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
Preparation Methods
The synthetic routes for this compound involve intricate steps. While I don’t have specific industrial production methods, researchers have explored various approaches. Some common synthetic strategies include:
Condensation Reactions: These reactions combine appropriate starting materials to form the core structure.
Functional Group Transformations: Introduction of the allyloxy group and other substituents.
Oxidation Steps: Conversion of the thiazine ring to its 5,5-dioxide form.
Chemical Reactions Analysis
Oxidation: The sulfur atom in the thiazine ring undergoes oxidation to form the 5,5-dioxide.
Substitution Reactions: Various functional groups (e.g., halo, alkyl, aryl) can be substituted at different positions on the ring.
Major Products: The final compound results from these reactions.
Scientific Research Applications
This compound has diverse applications:
Antimicrobial: It exhibits antimicrobial properties.
Antiviral: Potential antiviral activity.
Antihypertensive: Investigated for its effects on blood pressure.
Antidiabetic: Relevant in diabetes research.
Anticancer: Under study for its potential against cancer.
KATP Channel Modulation: Interaction with KATP channels.
AMPA Receptor Modulation: Influence on AMPA receptors .
Mechanism of Action
Targets: Molecular targets involved in its effects.
Pathways: Signaling pathways influenced by the compound.
Comparison with Similar Compounds
While I don’t have an exhaustive list, this compound’s uniqueness lies in its structure. Researchers often compare it to related benzothiadiazine derivatives.
Properties
Molecular Formula |
C24H22N2O4S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
6-ethyl-5,5-dioxo-N-(4-prop-2-enoxyphenyl)benzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C24H22N2O4S/c1-3-15-30-19-12-10-18(11-13-19)25-24(27)17-9-14-22-21(16-17)20-7-5-6-8-23(20)31(28,29)26(22)4-2/h3,5-14,16H,1,4,15H2,2H3,(H,25,27) |
InChI Key |
KNSRQGGNECTWMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OCC=C)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B11220230.png)
![N-benzyl-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11220234.png)
![N-ethyl-N-{3-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3,4-dihydroquinoxalin-2-yl}acetamide](/img/structure/B11220237.png)
![(2E)-3-(3-chlorophenyl)-N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}acrylamide](/img/structure/B11220238.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B11220245.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 3,5-dimethoxybenzoate](/img/structure/B11220254.png)

![2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11220273.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one](/img/structure/B11220291.png)

![2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11220311.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11220315.png)
